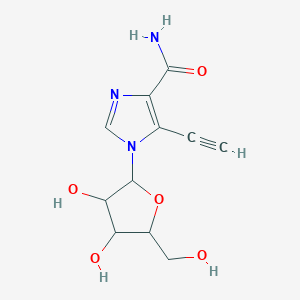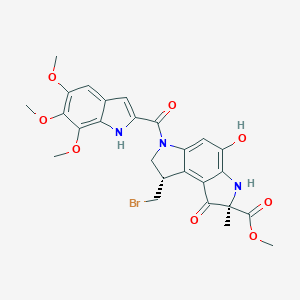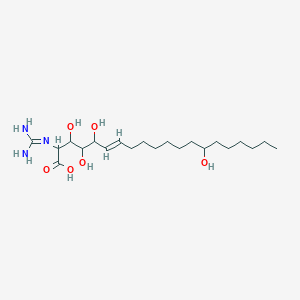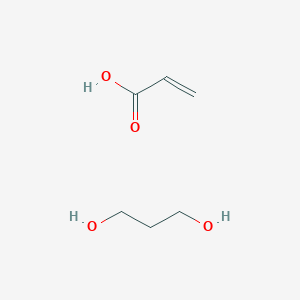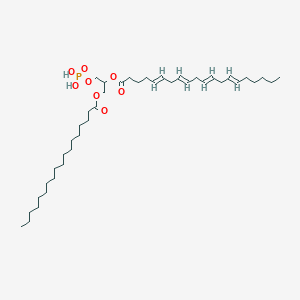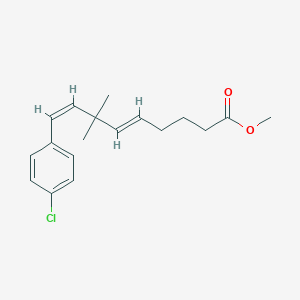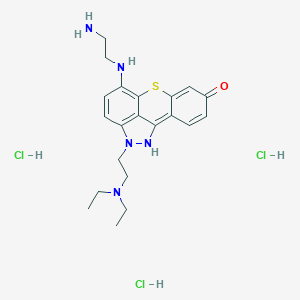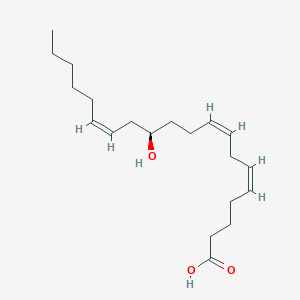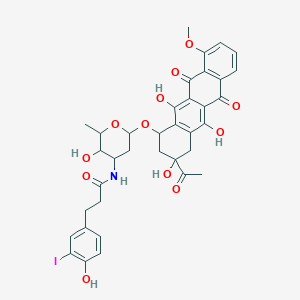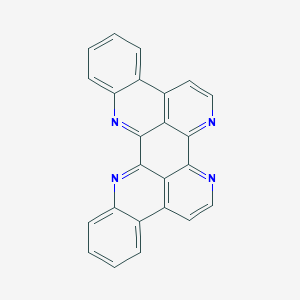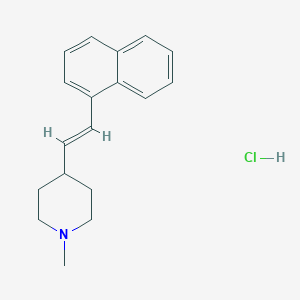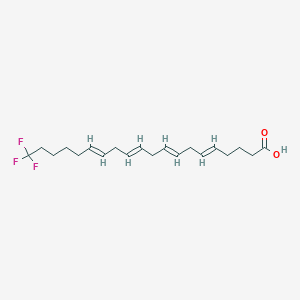
20,20,20-Trifluoroarachidonic acid
Vue d'ensemble
Description
20,20,20-Trifluoroarachidonic acid is a halogenated analogue of arachidonic acid . Arachidonic acid is a C-20 unsaturated acid that plays a crucial role in physiological functions such as fertility control, induction of labor, regulation of blood platelet aggregation, gastric acid secretion, stimulation of smooth muscle activity, and inflammation response .
Synthesis Analysis
The synthesis of this compound involves the biosynthesis of 20,20,20-trifluoroleukotriene B4 from this compound . This process results in a metabolically stable analogue of leukotriene B4 .Molecular Structure Analysis
The systematic name of this compound is 5S,12R-dihydroxy-20,20,20-trifluoro-6Z,8E,10E,14Z-eicosatetraenoic acid . Its formula is C20H29O4F3 . The InChi representation isInChI=1S/C20H29F3O4/c21-20(22,23)16-9-5-1-2-6-11-17(24)12-7-3-4-8-13-18(25)14-10-15-19(26)27/h2-4,6-8,12-13,17-18,24-25H,1,5,9-11,14-16H2,(H,26,27)/b4-3+,6-2-,12-7+,13-8-/t17-,18-/m1/s1 . Chemical Reactions Analysis
The chemical reactions involving this compound are part of the arachidonic acid cascade . This compound is enzymatically derived from C-20 acids, most notably arachidonic acid .Physical and Chemical Properties Analysis
The exact mass of this compound is 390.201794 . It has 27 heavy atoms, no rings, no aromatic rings, and 15 rotatable bonds . Its topological polar surface area is 77.76, and it has 3 hydrogen bond donors and 4 hydrogen bond acceptors .Applications De Recherche Scientifique
Metabolically Stable Analogs of Leukotriene B4 : Tanaka et al. (1988) synthesized 20,20,20-Trifluoroarachidonic acid and transformed it into a metabolically stable analog of leukotriene B4. This analog demonstrated chemotactic activity on human neutrophils and was useful in studying the synthesis capacity of leukotriene B4 in various biological systems (Tanaka et al., 1988).
Role in Cardiovascular Function : Roman (2002) discussed how cytochrome P-450 enzymes metabolize arachidonic acid to produce compounds like 20-HETE, which are critical in regulating renal, pulmonary, cardiac function, and vascular tone (Roman, 2002).
Potential as a Radiotracer : Nagatsugi et al. (1996) investigated the in vivo behavior of 20-[18F]fluoroarachidonic acid to evaluate its potential use as a radiotracer for studying brain and heart lipid metabolism (Nagatsugi et al., 1996).
Synthesis for Phospholipid Metabolic Studies : A fluorine-18 labeled analog of arachidonic acid, 20-[18F]fluoroarachidonic acid, was prepared by Nagatsugi et al. (1994) for potential use as a phospholipid metabolic agent (Nagatsugi et al., 1994).
Vasoconstriction and Potassium Current in Cerebral Vascular Smooth Muscle : Lange et al. (1997) found that 20-HETE, a cytochrome P450 metabolite of arachidonic acid, induced vasoconstriction and inhibited whole-cell K+ current in cerebral vascular smooth muscle, suggesting its role in cerebral artery regulation (Lange et al., 1997).
Role in Acute and Delayed Cerebral Vasospasm : Roman et al. (2006) presented evidence that an elevation in the production of 20-HETE contributes to the initial fall in cerebral blood flow and the later development of delayed vasospasm following subarachnoid hemorrhage (Roman et al., 2006).
Synthesis of Deuterated Arachidonic Acid and 20-HETE : Falck et al. (2006) prepared deuterated arachidonic acid and 20-HETE, which are useful in mass spectrometry analysis (Falck et al., 2006).
Mécanisme D'action
Orientations Futures
The future directions of research on 20,20,20-Trifluoroarachidonic acid could involve further exploration of its synthesis and its applications in studying the stimulation of leukotriene B4 synthesis . As a metabolically stable analogue of leukotriene B4, it has potential for use in a variety of biochemical and physiological studies .
Propriétés
IUPAC Name |
(5E,8E,11E,14E)-20,20,20-trifluoroicosa-5,8,11,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29F3O2/c21-20(22,23)18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19(24)25/h2-5,8-11H,1,6-7,12-18H2,(H,24,25)/b4-2+,5-3+,10-8+,11-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUVZRKWEHSOFO-AETUKWRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(F)(F)F)CC=CCC=CCC=CCC=CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCC(F)(F)F)C/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115178-89-7 | |
| Record name | 20,20,20-Trifluoroarachidonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115178897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8S,9S,10R,14S,17S)-17-acetyl-10-methyl-13-prop-2-enyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B218869.png)
